
3-Difluoromethanesulfonylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Difluoromethanesulfonylpiperidine is a chemical compound with the molecular formula C6H11F2NO2S. It is a piperidine derivative that contains a difluoromethanesulfonyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Difluoromethanesulfonylpiperidine typically involves the introduction of the difluoromethanesulfonyl group into a piperidine ring. One common method is the reaction of piperidine with difluoromethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-Difluoromethanesulfonylpiperidine can undergo various chemical reactions, including:
Substitution Reactions: The difluoromethanesulfonyl group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Bases: Triethylamine, sodium hydroxide
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Palladium, copper
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted piperidine derivatives, while coupling reactions can produce more complex organic molecules .
Scientific Research Applications
3-Difluoromethanesulfonylpiperidine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions.
Industry: The compound can be used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 3-Difluoromethanesulfonylpiperidine involves its interaction with specific molecular targets and pathways. The difluoromethanesulfonyl group can influence the compound’s reactivity and binding affinity, making it a valuable tool in the study of enzyme inhibition and receptor binding. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Difluoromethanesulfonylpiperidine include other fluorinated piperidine derivatives such as:
- 3-Fluoropiperidine
- 4-Difluoromethanesulfonylpiperidine
- 2-Difluoromethanesulfonylpiperidine
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern and the presence of the difluoromethanesulfonyl group. This unique structure imparts distinct chemical properties and reactivity, making it particularly useful in certain synthetic and research applications .
Properties
Molecular Formula |
C6H11F2NO2S |
|---|---|
Molecular Weight |
199.22 g/mol |
IUPAC Name |
3-(difluoromethylsulfonyl)piperidine |
InChI |
InChI=1S/C6H11F2NO2S/c7-6(8)12(10,11)5-2-1-3-9-4-5/h5-6,9H,1-4H2 |
InChI Key |
DLXXTXFCRBUCIV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)S(=O)(=O)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


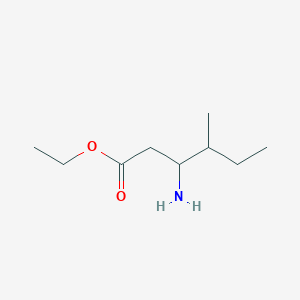
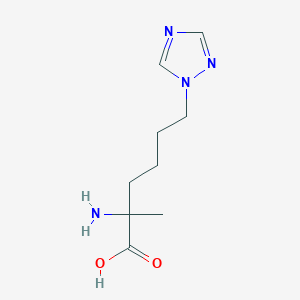
![sodium(2S)-1-{[(tert-butoxy)carbonyl]amino}propane-2-sulfinate](/img/structure/B13631568.png)

![6-chloro-1H-pyrazolo[4,3-c]pyridazine](/img/structure/B13631578.png)
![Ethyl 8-amino-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate](/img/structure/B13631586.png)
![[(1s,3s)-3-(Difluoromethyl)-3-methoxycyclobutyl]methanethiol](/img/structure/B13631594.png)
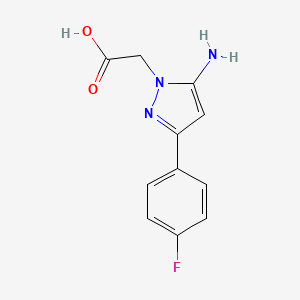
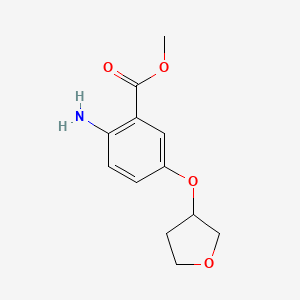
![3-[2-(2-aminoethoxy)ethoxy]-N-[4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxyphenyl]propanamide hydrochloride](/img/structure/B13631620.png)
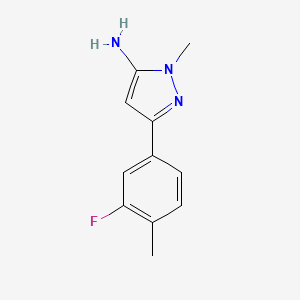
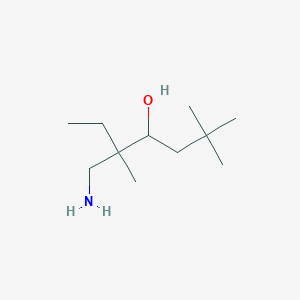
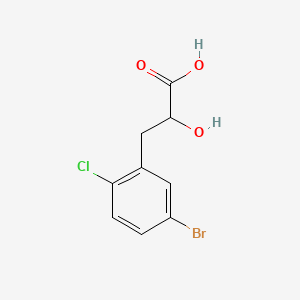
![2-(aminomethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-7-carboxylicaciddihydrochloride](/img/structure/B13631639.png)
